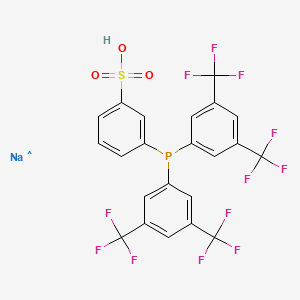
Dan2phos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dan2phos is a diphosphine ligand used in homogeneous catalysis. It is part of a family of ligands that have shown significant utility in various catalytic processes, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. These ligands are known for their ability to stabilize transition metal complexes, making them highly effective in catalytic cycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dan2phos can be synthesized through a series of steps involving the reaction of appropriate phosphine precursors. The preparation typically involves the formation of a diphosphine backbone, followed by the introduction of substituents that enhance its catalytic properties. The reaction conditions often require inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dan2phos undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original state from the oxide form.
Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes that are crucial in catalytic cycles.
Aplicaciones Científicas De Investigación
Dan2phos has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through catalytic processes such as cross-coupling reactions.
Biology: this compound-based catalysts are used in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the formation of key chemical bonds.
Industry: this compound is used in the production of fine chemicals and materials, contributing to the efficiency and sustainability of industrial processes.
Mecanismo De Acción
Dan2phos exerts its effects by stabilizing transition metal complexes, which are essential intermediates in catalytic cycles. The ligand coordinates with the metal center, facilitating the activation of substrates and the formation of desired products. The molecular targets include various transition metals such as palladium, nickel, and rhodium, which are commonly used in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Xantphos: Another diphosphine ligand known for its wide bite angle and high catalytic activity.
DPEphos: A diphosphine ligand with a similar backbone structure but different substituents.
Sixantphos: A variant of Xantphos with a modified backbone.
Uniqueness
Dan2phos is unique due to its specific substituents that enhance its stability and reactivity in catalytic cycles. Its ability to form stable complexes with a variety of transition metals makes it a versatile ligand in homogeneous catalysis.
Propiedades
Fórmula molecular |
C22H11F12NaO3PS |
|---|---|
Peso molecular |
637.3 g/mol |
InChI |
InChI=1S/C22H11F12O3PS.Na/c23-19(24,25)11-4-12(20(26,27)28)7-16(6-11)38(15-2-1-3-18(10-15)39(35,36)37)17-8-13(21(29,30)31)5-14(9-17)22(32,33)34;/h1-10H,(H,35,36,37); |
Clave InChI |
PNEGKWFSVNZASD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
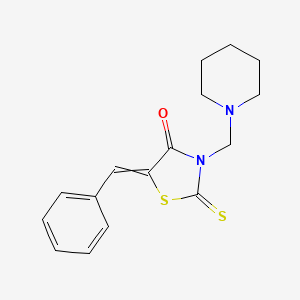


![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

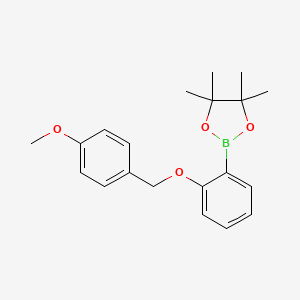
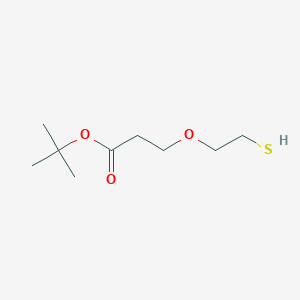
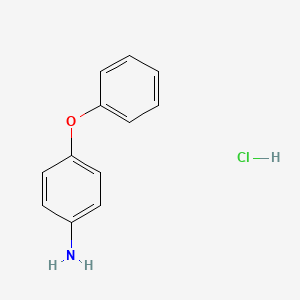
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)
